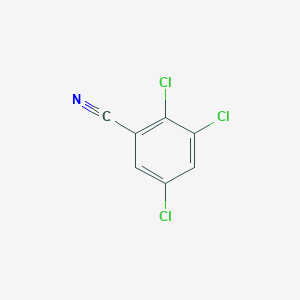

2,3,5-Trichlorobenzonitrile

Description

Contextualization of Halogenated Benzonitriles in Organic Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The presence of both the electron-withdrawing nitrile group and the electronegative halogen atoms significantly influences the electronic properties and reactivity of the aromatic ring. These structural features make halogenated benzonitriles valuable intermediates in organic synthesis. cymitquimica.com

The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic compounds. The carbon-nitrogen triple bond and the lone pair of electrons on the nitrogen atom also allow the nitrile group to act as a coordinating ligand in organometallic chemistry. researchgate.net

The halogen substituents on the benzene ring provide sites for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The number and position of the halogen atoms affect the regioselectivity of these reactions. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer precise control over the introduction of halogens at specific positions on the benzonitrile (B105546) core. nih.gov The diverse reactivity of halogenated benzonitriles has led to their use in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

Historical Development of Research on 2,3,5-Trichlorobenzonitrile

The exploration of halogenated benzonitriles began with early investigations into the functionalization of aromatic compounds. A significant development in the synthesis of highly halogenated benzonitriles was the direct vapor-phase halogenation of benzonitrile at high temperatures, as described in a 1973 patent. google.com This method demonstrated the feasibility of producing compounds like pentachlorobenzonitrile (B42970) without the need for a catalyst. google.com

The synthesis of specific isomers like this compound often involves multi-step processes. A common laboratory and industrial method for introducing the nitrile group is the Sandmeyer reaction, which starts with the diazotization of a corresponding aniline (B41778), in this case, 2,3,5-trichloroaniline, followed by reaction with a cyanide salt. Advances in catalytic processes, such as vapor-phase ammoxidation, have also provided routes to halogenated benzonitriles. google.com

Early research into the chemical properties of trichlorobenzonitriles focused on their reactivity in substitution and reduction reactions. Spectroscopic techniques, including NMR and IR spectroscopy, have been crucial in characterizing the structure of these molecules. For instance, the nitrile group exhibits a characteristic absorption in the infrared spectrum.

Current Significance of this compound in Scientific Inquiry

This compound continues to be a subject of scientific inquiry due to its role as a versatile building block in the synthesis of more complex molecules. Its specific substitution pattern influences its reactivity and makes it a useful precursor for targeted chemical transformations.

In the field of materials science, the arrangement of halogen atoms and the nitrile group can influence the crystal packing and intermolecular interactions of its derivatives. Studies on related halogenated benzonitriles, such as 2,4,6-tribromobenzonitrile, have revealed the formation of specific supramolecular structures through non-covalent interactions. iucr.org While not directly about the 2,3,5-trichloro isomer, this research highlights the potential for designing materials with specific solid-state properties based on halogenated benzonitrile scaffolds.

The compound and its isomers are also utilized in the synthesis of agrochemicals. For example, some chlorinated benzonitriles are known to act as herbicides by inhibiting photosystem II in plants. This biological activity drives ongoing research into the synthesis and properties of new halogenated benzonitrile derivatives.

Furthermore, the study of halogenated organic compounds in environmental science remains a significant area of research. Nontargeted biomonitoring studies have identified various halogenated compounds, including polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT) related compounds, in marine ecosystems. nih.gov While this compound itself may not be a primary focus of these studies, the broader investigation into the fate and transport of halogenated organic molecules provides a context for understanding the environmental relevance of such compounds.

The general principles of scientific inquiry, including the formulation of testable hypotheses and the use of empirical evidence, guide the ongoing research into the chemical and physical properties of this compound and its potential applications. wikipedia.orgej-edu.org

Physicochemical Properties of Trichlorobenzonitrile Isomers

| Property | This compound | 2,3,4-Trichlorobenzonitrile (B31827) | 3,4,5-Trichlorobenzonitrile | 2,4,6-Trichlorobenzonitrile |

| CAS Number | 6575-02-6 | 2112-31-4 lookchem.com | 6575-06-0 nih.gov | 6575-05-9 biosynth.com |

| Molecular Formula | C₇H₂Cl₃N | C₇H₂Cl₃N lookchem.com | C₇H₂Cl₃N nih.gov | C₇H₂Cl₃N nih.gov |

| Molecular Weight | 206.46 g/mol | 206.46 g/mol | 206.5 g/mol nih.gov | 206.5 g/mol nih.gov |

| Boiling Point | Not specified | 281.2°C at 760 mmHg lookchem.com | Not specified | Not specified |

| Melting Point | Not specified | 93-94°C | Not specified | Not specified |

| Density | Not specified | 1.54 g/cm³ lookchem.com | Not specified | Not specified |

| XLogP3 | Not specified | 3.7 lookchem.com | 3.8 nih.gov | 3.5 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDWDMLGGFMMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600067 | |

| Record name | 2,3,5-Trichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-02-6 | |

| Record name | 2,3,5-Trichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Trichlorobenzonitrile

Classical Approaches to 2,3,5-Trichlorobenzonitrile Synthesis

Traditional methods for synthesizing this compound often rely on foundational reactions in organic chemistry, providing a basis for more advanced synthetic strategies.

Conversions Involving Halogenated Benzenes and Cyaniding Reagents

A common strategy for introducing a nitrile group onto an aromatic ring is through the reaction of a halogenated benzene (B151609) derivative with a cyanide source. The Rosenmund-von Braun reaction, for instance, utilizes an aryl halide and copper(I) cyanide to produce an aryl nitrile. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnumberanalytics.com This reaction is typically performed in a high-boiling polar solvent like dimethylformamide (DMF) or nitrobenzene (B124822) at elevated temperatures. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the final aryl nitrile product. organic-chemistry.orgnumberanalytics.com

One specific route to this compound involves the bromination of 1,3,5-trichlorobenzene (B151690) to form 2-bromo-1,3,5-trichlorobenzene. This intermediate is then subjected to cyanation using a cyanide source such as copper(I) cyanide in a dipolar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at temperatures between 100–150 °C to facilitate the nucleophilic substitution.

Another classical approach is the Sandmeyer reaction, which starts with the diazotization of an appropriate aniline (B41778), such as 2,3,5-trichloroaniline. This is achieved using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a cyanide source, typically copper(I) cyanide, to introduce the nitrile functionality.

| Reaction | Starting Material | Key Reagents | Typical Conditions | Key Features |

| Rosenmund-von Braun | Aryl halide (e.g., 2-bromo-1,3,5-trichlorobenzene) | Copper(I) cyanide (CuCN) | High-boiling polar solvent (e.g., DMF), elevated temperatures. organic-chemistry.org | Direct cyanation of aryl halides. |

| Sandmeyer Reaction | Aryl amine (e.g., 2,3,5-trichloroaniline) | NaNO₂, HCl (diazotization); CuCN (cyanation) | Low temperature (0-5°C) for diazotization, followed by heating. | High specificity for nitrile introduction. |

Preparation from Benzonitrile (B105546) Hexachloride and Subsequent Transformations

An older method for the synthesis of trichlorobenzonitriles involves the dehydrochlorination of benzonitrile hexachloride. rsc.org Treating benzonitrile hexachloride with an excess of alcoholic sodium hydroxide (B78521) initially removes three molecules of hydrogen chloride. rsc.org A more convenient method for this transformation is the use of quinoline, which also facilitates the removal of three molecular proportions of hydrogen chloride. The resulting this compound can then be purified by steam distillation, appearing as long, white, lustrous needles after recrystallization from aqueous alcohol. rsc.org The product crystallizes from 50-60% aqueous alcohol and has a melting point of 87°C. rsc.org

Modern Advancements in this compound Production

Contemporary synthetic chemistry focuses on improving the efficiency, scalability, and environmental footprint of chemical processes. This has led to significant advancements in the production of this compound.

Industrial Synthesis Routes and Process Optimization for this compound

On an industrial scale, the production of chlorinated benzonitriles, including the 2,3,5-trichloro isomer, often employs a multi-step process starting from more readily available materials. One such route begins with the chlorination of p-methylbenzenesulfonic acid in the presence of concentrated sulfuric acid and an iodine catalyst at temperatures ranging from 50 to 150 °C. This step yields 2,3,5-trichloro-4-methylbenzenesulfonic acid. Subsequently, this intermediate undergoes hydrolytic desulfonation through the addition of water and steam treatment at high temperatures to produce 2,3,5-trichlorotoluene.

The final and crucial step is the ammoxidation of the resulting 2,3,5-trichlorotoluene. This gas-phase reaction is carried out in a fluidized-bed reactor at approximately 350–360 °C. The catalyst for this transformation is typically composed of ferric oxide and vanadium pentoxide supported on alumina. Ammoxidation involves the reaction of the substituted toluene (B28343) with ammonia (B1221849) and air (as a source of oxygen) to directly convert the methyl group into a nitrile group. google.comgoogle.com This industrial method is scalable and can achieve high yields, with reported figures around 79.5%.

Process optimization is a key aspect of industrial synthesis, aiming to maximize yield and purity while minimizing costs and environmental impact. gd3services.commigrationletters.com This involves the careful control of reaction parameters such as temperature, pressure, and residence time. For instance, in the ammoxidation step, maintaining a short residence time of about 25 seconds helps to favor high conversion and selectivity while minimizing the formation of unwanted side products. googleapis.com The use of continuous flow reactors can also enhance efficiency and product consistency on a large scale.

| Industrial Process Step | Reactants/Intermediates | Catalyst/Reagents | Temperature | Key Outcome |

| Chlorination | p-Methylbenzenesulfonic acid, Cl₂ | H₂SO₄, I₂ | 50–150 °C | 2,3,5-Trichloro-4-methylbenzenesulfonic acid |

| Desulfonation | 2,3,5-Trichloro-4-methylbenzenesulfonic acid, Water | Steam | Elevated | 2,3,5-Trichlorotoluene |

| Ammoxidation | 2,3,5-Trichlorotoluene, NH₃, Air | Ferric oxide/Vanadium pentoxide on alumina | ~350–360 °C | This compound |

Application of Catalytic Strategies in Benzonitrile Functionalization

Modern synthetic methods increasingly rely on catalysis to achieve efficient and selective transformations. In the context of benzonitrile synthesis, transition metal-catalyzed cyanation reactions have become particularly important. researchgate.net Nickel and palladium catalysts are widely used for the cyanation of aryl halides. researchgate.netoup.comgoogleapis.com

Nickel(0) complexes, often generated in situ, can effectively catalyze the cyanation of aryl chlorides. oup.comoup.com For example, a system composed of [NiBr₂(PPh₃)₂]–Zn–PPh₃ can generate the active Ni(0) species. oup.com The reaction is sensitive to the concentration of cyanide ions, which can inhibit the catalyst. oup.com Therefore, using cyanide sources with low solubility in the reaction solvent, such as potassium cyanide in hexamethylphosphoramide (B148902) (HMPA), can be advantageous. oup.comoup.com

Palladium-based catalysts also show high performance and versatility in cyanation reactions. researchgate.net These catalysts can be used with various cyanide sources, including potassium hexacyanoferrate(II), which is a less toxic and easier-to-handle alternative to simple alkali metal cyanides. researchgate.net The development of air- and thermally stable heterogeneous nanocatalysts is an area of active research, aiming to create more robust and recyclable catalytic systems. researchgate.net

Comparative Analysis of Synthetic Efficiency and Selectivity for this compound

The choice of a synthetic method for this compound depends on various factors, including the desired scale of production, cost of starting materials, and the required purity of the final product.

Classical methods like the Sandmeyer reaction offer high specificity for the introduction of the nitrile group but may involve the handling of toxic reagents and require careful temperature control. The Rosenmund-von Braun reaction is a direct method for cyanation but often requires harsh conditions, including high temperatures, which can limit its functional group tolerance. organic-chemistry.org

Modern catalytic methods using nickel or palladium offer milder reaction conditions and can be highly efficient. researchgate.netoup.com A significant advantage of these methods is the potential for high selectivity, reducing the formation of byproducts. However, the cost of the metal catalysts and ligands can be a consideration. Catalyst deactivation by cyanide ions is a challenge that needs to be managed, often by controlling the cyanide concentration in the reaction mixture. oup.comoup.com

Ultimately, the efficiency and selectivity of each method are influenced by a combination of the chosen reagents, catalysts, and reaction conditions. For laboratory-scale synthesis where specificity is paramount, the Sandmeyer reaction remains a valuable tool. For large-scale industrial production, the ammoxidation route offers a cost-effective and high-yielding process. The continued development of catalytic systems holds the promise of even more efficient, selective, and environmentally benign methods for the synthesis of this compound in the future.

Chemical Reactivity and Transformation Pathways of 2,3,5 Trichlorobenzonitrile

Nucleophilic Aromatic Substitution Reactions of 2,3,5-Trichlorobenzonitrile

The presence of multiple electron-withdrawing substituents—both the nitrile group and the chlorine atoms—activates the benzene (B151609) ring of this compound towards nucleophilic aromatic substitution (SNAr). This class of reaction is a principal pathway for the functionalization of this molecule.

In a nucleophilic aromatic substitution reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org For SNAr to occur, the ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The positions ortho and para to the electron-withdrawing group are most activated. masterorganicchemistry.comlibretexts.org

In this compound, the powerful electron-withdrawing nitrile group (-CN) significantly influences which chlorine atom is displaced. The chlorine atoms at the C2 and C5 positions are ortho and para, respectively, to the C1 carbon where the nitrile group is attached. The chlorine at C3 is meta to the nitrile group. Based on the principles of SNAr, the positions most activated by the nitrile group are C2 (ortho) and the unsubstituted C6 (ortho) and C4 (para) positions. However, the reaction involves the displacement of a chlorine atom.

The combined electronic effects of the nitrile group and the other chlorine atoms determine the ultimate regioselectivity. The nitrile group strongly activates the ring for nucleophilic attack. While specific experimental studies on the regioselectivity of this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that the chlorine atoms ortho or para to the strongest activating group are the most likely to be displaced.

The nitrile group is key to the reactivity of this compound in SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, polarizes the aromatic ring, creating a significant partial positive charge on the ring carbons. libretexts.org This electronic deficit makes the ring an attractive target for electron-rich nucleophiles. The nitrile group's ability to stabilize the intermediate carbanion formed upon nucleophilic attack is crucial for the reaction to proceed. libretexts.org Common nucleophiles used in reactions with polychlorinated benzonitriles include alkoxides (like sodium methoxide) and hydroxides.

Table 1: Nucleophilic Aromatic Substitution of this compound

| Reactant | Nucleophile/Reagents | Product(s) | Reaction Type |

| This compound | Sodium methoxide (B1231860) (NaOCH3) | Methoxy-substituted benzonitrile (B105546) derivatives | Nucleophilic Aromatic Substitution |

| This compound | Potassium hydroxide (B78521) (KOH) / Methanol | Hydroxy/Methoxy-substituted benzonitrile derivatives | Nucleophilic Aromatic Substitution |

Reduction of the Nitrile Moiety in this compound

The nitrile group itself is a reactive functional group that can undergo reduction to yield primary amines. This conversion is a fundamental transformation in organic synthesis.

The nitrile group in this compound can be chemically reduced to a primary amine (aminomethyl) group. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org In this reaction, the hydride nucleophile attacks the electrophilic carbon of the nitrile. libretexts.org A subsequent workup with water protonates the intermediate to yield the final amine product, 2,3,5-trichlorobenzylamine. libretexts.org

Table 2: Reduction of this compound

| Reactant | Reagent | Product | Transformation |

| This compound | Lithium aluminum hydride (LiAlH₄) followed by water | 2,3,5-Trichlorobenzylamine | Nitrile to Primary Amine |

Nitriles can be hydrolyzed under either acidic or basic conditions to form carboxylic acids. libretexts.org This reaction typically requires heating. libretexts.org For the related isomer, 2,3,4-trichlorobenzonitrile (B31827), hydrolysis to the corresponding benzoic acid is achieved by refluxing with 75% sulfuric acid (H₂SO₄). It is expected that similar strong acidic conditions would be necessary to hydrolyze the sterically hindered and electronically stabilized nitrile group of this compound to 2,3,5-trichlorobenzoic acid. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the attack of water. libretexts.org

Electrophilic Aromatic Substitution and Other Ring Functionalizations of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the benzene ring in this compound is heavily substituted with electron-withdrawing groups (three Cl atoms and one CN group), which strongly deactivate the ring towards electrophilic attack. Such reactions are therefore significantly disfavored and would require harsh conditions, if they proceed at all.

If an EAS reaction were to be forced, the directing effects of the existing substituents would guide the position of the incoming electrophile. The nitrile group is a meta-director, while chlorine atoms are ortho-, para-directors. In this compound, the available positions for substitution are C4 and C6. The C6 position is ortho to the C5-chloro and meta to the C3-chloro and C1-nitrile groups. The C4 position is para to the C1-nitrile, ortho to the C3-chloro and C5-chloro groups. The combined deactivating effects make predicting a specific outcome for EAS challenging without explicit experimental data.

Environmental Fate and Degradation of 2,3,5 Trichlorobenzonitrile

Abiotic Transformation Processes of 2,3,5-Trichlorobenzonitrile

Abiotic transformation involves chemical processes that are not mediated by living organisms. For this compound, key abiotic processes include photodegradation and hydrolysis. These reactions are influenced by environmental conditions such as sunlight intensity and the chemical properties of the aqueous environment. nih.govusgs.gov

Photodegradation, or photolysis, is a primary abiotic pathway for the breakdown of many chemical compounds in the environment, driven by energy from sunlight. nih.gov this compound is known as a key photolysis product of the widely used fungicide chlorothalonil (B1668833) (CTL). mdpi.com Studies on the photodegradation of CTL show that this compound is formed and subsequently degraded under UV irradiation. mdpi.com

The rate of this photodegradation can be significantly influenced by surrounding materials. Research has demonstrated that using reflective materials, such as silver-white aluminum foil, can enhance the degradation rate of the parent compound (CTL) by over 500% and also accelerates the formation and subsequent breakdown of this compound. mdpi.com In one study, the concentration of this compound in a system with a silver-white aluminum foil reflector increased rapidly within the first 90 minutes of UV exposure, followed by a sharp decline between 90 and 180 minutes, indicating its own susceptibility to photodegradation. mdpi.com The general mechanism of photodegradation for organic pollutants involves the generation of reactive species like hydroxyl radicals that participate in oxidation-reduction reactions. nih.gov Key factors influencing photodegradation rates include the concentration of the substrate, pH, light intensity, and the surface area of any photocatalyst. medcraveonline.com

| Condition | Half-life (t½) of Parent Compound (CTL) | Observation for this compound | Reference |

| UV light box with enamel inner wall | ~150 min | Stable content over time | mdpi.com |

| UV light box with black aluminium foil | ~150 min | Stable content over time, similar to enamel | mdpi.com |

| UV light box with silver-white aluminium foil | ~23 min | Rapid increase in concentration (0-90 min), followed by sharp decline (90-180 min) | mdpi.com |

This interactive table summarizes the effect of different reflective materials on the photodegradation of Chlorothalonil (CTL) and the resulting behavior of its photoproduct, this compound.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. usgs.gov The hydrolytic stability of a compound is crucial for determining its persistence in aqueous environments. nih.govgelest.com For chlorinated aromatic compounds, stability is generally high due to the strength of the carbon-chlorine bonds. However, the presence of electron-withdrawing groups, like the nitrile group and chlorine atoms on this compound, can make the aromatic ring susceptible to nucleophilic attack.

The nitrile group itself can undergo hydrolysis to form a corresponding carboxylic acid, often via an amide intermediate. While specific kinetic data on the hydrolysis of this compound is not extensively detailed in the available literature, it is known to be sensitive to hydrolysis in humid environments. This process is generally slow under typical environmental pH conditions but can be a contributing factor to its long-term transformation in soil and water. nih.gov

Biotic Degradation Mechanisms of this compound

Biotic degradation, or biodegradation, involves the transformation of chemical substances by living organisms, primarily microorganisms like bacteria and fungi. osti.gov This is a major pathway for the removal of many organic pollutants from the environment. nih.gov

The biodegradation of this compound involves the enzymatic breakdown of both the nitrile functional group and the chlorinated aromatic ring.

The microbial degradation of the nitrile group can proceed through two primary enzymatic pathways:

Nitrilase Pathway: A single-step reaction where a nitrilase enzyme directly hydrolyzes the nitrile (-C≡N) group to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). osti.govnih.gov

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid and ammonia by an amidase enzyme. osti.gov

Following or preceding the transformation of the nitrile group, the chlorinated ring is attacked. A common mechanism for chlorinated aromatic compounds is reductive dechlorination, especially under anaerobic conditions, where a chlorine atom is removed and replaced with a hydrogen atom. usgs.gov Based on studies of similar compounds like trichlorobenzenes, degradation likely proceeds through the formation of various dichlorophenol or dichlorobenzoic acid intermediates. nih.gov

Studies on the degradation of other chlorinated aromatic compounds have identified several key bacterial genera that are likely to be involved in the breakdown of this compound. These include:

Ochrobactrum , Delftia , Bacteroides , Bacillus , and Cupriavidus , which have been implicated in the degradation of chlorinated pyridinols and other chlorinated aromatics. researchgate.net

Sphingomonas , Rhizobium , and Bordetella , which have shown the ability to degrade highly persistent chlorinated compounds like dioxins. nih.gov

A variety of enzymes are crucial for these degradation processes. The specific enzymes involved depend on the metabolic capabilities of the microbial community.

| Enzyme Class | Function in Degradation | Reference |

| Nitrilases | Directly hydrolyze the nitrile group to a carboxylic acid and ammonia. | nih.gov |

| Nitrile Hydratases/Amidases | Convert the nitrile group to a carboxylic acid via an amide intermediate. | osti.gov |

| Dehalogenases | Catalyze the removal of chlorine atoms from the aromatic ring. | researchgate.net |

| Monooxygenases/Dioxygenases | Incorporate oxygen atoms into the aromatic ring, making it unstable and susceptible to cleavage. Toluene (B28343) monooxygenases are one example. | nih.gov |

| Laccases | Oxidize phenolic compounds that may be formed as intermediates during degradation. | researchgate.net |

| Cytochrome P450 | A diverse family of enzymes capable of metabolizing a wide range of xenobiotics, including pesticides. | nih.gov |

This interactive table details the key enzyme classes potentially involved in the biodegradation of this compound and their specific roles in the process.

Environmental Distribution and Potential for Biotransformation

The primary route for the introduction of this compound into the environment is as a transformation product of other widely used chemicals, notably the fungicide chlorothalonil. mdpi.com Due to its chemical structure, featuring multiple chlorine atoms and a stable aromatic ring, it is considered a persistent compound with the potential to accumulate in soil.

Its distribution in the environment is governed by the interplay of the abiotic and biotic processes previously described. In surface soils and waters, photodegradation is a significant factor in its transformation. mdpi.com In deeper soils or anaerobic sediments, microbial degradation becomes the dominant pathway. The potential for biotransformation—the conversion of a substance into another chemical form by a living organism—is significant, though often slow. researchgate.netnih.gov The existence of diverse microbial consortia and enzymes capable of attacking both the nitrile group and the chlorinated ring suggests that, given the right environmental conditions and sufficient time, this compound can be broken down. nih.govmdpi.com However, its inherent resistance to degradation means it can persist long enough to be transported within environmental systems, posing potential ecological risks. mdpi.com

Comparative Environmental Persistence with Related Chlorinated Aromatic Compounds

The environmental persistence of this compound, a chlorinated aromatic compound, is a critical aspect of its environmental risk profile. Chlorinated aromatic compounds are a class of chemicals known for being resistant to degradation and for their tendency to accumulate in the environment. scirp.org The persistence of these compounds is largely due to the strength and stability of the carbon-chlorine bond, which makes them less susceptible to breakdown by environmental microorganisms and chemical processes. scirp.org

Comparison with Chlorinated Pesticides and their Metabolites

A relevant comparison can be made with the fungicide chlorothalonil (tetrachloroisophthalonitrile). Chlorothalonil is considered moderately persistent, with a reported half-life in soil that can range from a few days to three months, depending on conditions like soil moisture and temperature. orst.eduunirioja.es For instance, one study on peanut crops found soil half-lives of less than 1 to 3.5 days for chlorothalonil itself. nih.govacs.org However, its primary degradation products, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile, can be more persistent than the parent compound, with half-lives ranging from 10 to 220 days. nih.govacs.orginchem.org This demonstrates that even when a parent chlorinated compound degrades, its metabolites may persist in the environment.

Comparison with Other Chlorinated Aromatics

The persistence of this compound can also be contextualized by examining other chlorinated aromatic compounds, such as chlorinated anilines and chlorinated benzenes.

Chlorinated Anilines: These compounds show variable persistence. For example, 4-chloroaniline (B138754) is known to be persistent, while 3,4-dichloroaniline (B118046) is considered to have high persistence in sediment-water systems. nih.govresearchgate.net The strong adsorption of these compounds to soil particles can reduce their availability for microbial degradation, contributing to their longevity in the environment. iaea.orgoup.com

Chlorinated Benzenes: This group of chemicals is widely recognized for its environmental persistence. nih.gov Lower chlorinated benzenes can be degraded under aerobic conditions, while higher chlorinated versions are more likely to be broken down through anaerobic reductive dechlorination. nih.govusgs.govub.edu The degradation rates are highly dependent on the specific isomer; for example, a study on trichlorobenzene isomers showed that 1,2,3-trichlorobenzene (B84244) was the least degraded due to steric hindrance, while 1,3,5-trichlorobenzene (B151690) degraded most rapidly under specific laboratory conditions. bibliotekanauki.pl The approximate half-life of 1,3,5-trichlorobenzene has been noted as 8.5 days in one study. nih.gov

The collective data on these related compounds underscores that chlorinated aromatic structures, including this compound, are prone to environmental persistence. The degree of chlorination, the substitution pattern on the aromatic ring, and local environmental conditions all play crucial roles in determining the precise rate of degradation.

Comparative Environmental Half-Life of Selected Chlorinated Aromatic Compounds

| Compound | Class | Half-Life (DT₅₀) | Environmental Matrix | Reference(s) |

|---|---|---|---|---|

| Chlorothalonil | Chlorinated Nitrile Pesticide | <1 - 90 days | Soil | orst.eduunirioja.esnih.govacs.org |

| 4-Hydroxychlorothalonil | Chlorothalonil Metabolite | 10 - 220 days | Soil | nih.govacs.orginchem.org |

| 3,4-Dichloroaniline | Chlorinated Aniline (B41778) | High Persistence | Sediment-Water | researchgate.net |

| 1,3,5-Trichlorobenzene | Chlorinated Benzene (B151609) | ~8.5 days | Not specified | nih.gov |

| 1,2-Dichloroethene | Chlorinated Ethene | 13 - 48 weeks | Groundwater (Anaerobic) | who.int |

Biological Interactions and Mechanisms of Action of 2,3,5 Trichlorobenzonitrile

Modulation of Biological Systems by 2,3,5-Trichlorobenzonitrile

This compound (TCBN) is a chlorinated aromatic compound whose interactions with biological systems have been a subject of scientific inquiry due to its use as an intermediate in the synthesis of agrochemicals and dyes and its subsequent environmental presence. Its structure, featuring a benzene (B151609) ring substituted with three chlorine atoms and a nitrile group, dictates its chemical reactivity and biological activity.

Enzyme inhibition is a primary mechanism through which xenobiotics like this compound exert their biological effects. Inhibitors can act in several ways, classified by their kinetics, such as competitive, noncompetitive, and uncompetitive inhibition, which can be distinguished by analyzing their effects on enzyme kinetic parameters like K_m (the substrate concentration at half-maximal velocity) and V_max (the maximum reaction velocity). unil.chlibretexts.org

Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing directly with the substrate. This type of inhibition increases the apparent K_m but does not affect the V_max. rose-hulman.edu

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on the enzyme. This binding can occur whether the substrate is bound or not. It typically results in a decrease in V_max without affecting K_m. libretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This rare type of inhibition leads to a decrease in both V_max and K_m. libretexts.org

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, the structurally similar compound 2,3,4-Trichlorobenzonitrile (B31827) has been reported to inhibit enzymes such as cytochrome P450 and various hydrolases. This inhibition can block the enzyme's normal activity, potentially leading to a toxic accumulation of its substrates. The nitrile group and the chlorine atoms on the TCBN molecule create an electron-deficient aromatic system, enhancing its ability to interact with biological macromolecules, including the active or allosteric sites of enzymes.

Table 1: Effects of Inhibition on Enzyme Kinetic Parameters

| Inhibition Type | Binds To | Effect on V_max | Effect on K_m |

| Competitive | Free Enzyme | No Change | Increases |

| Noncompetitive | Enzyme or ES Complex | Decreases | No Change |

| Uncompetitive | ES Complex Only | Decreases | Decreases |

The inhibitory action of this compound on key enzymes can have cascading effects on cellular signaling and metabolic pathways. Cellular metabolism comprises a complex network of pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and lipid metabolism, which are tightly regulated to maintain cellular energy and homeostasis. mdpi.comfrontiersin.org Disruption of these pathways by chemical inhibitors can lead to significant cellular dysfunction.

In vitro studies have demonstrated that TCBN can induce cytotoxic effects in mammalian cell lines, leading to apoptosis (programmed cell death) or necrosis (cell death due to injury), depending on the concentration. Such cytotoxicity often stems from interference with critical cellular processes. The disruption of signal transduction pathways by related chlorinated compounds can interfere with normal cellular communication and regulation, contributing to adverse biological effects. For example, many signaling pathways, such as the PI3K/Akt pathway, are crucial for regulating metabolic processes, and their disruption can alter glucose uptake, glycolysis, and lipid synthesis. frontiersin.org

Ecotoxicological Implications and Toxicity Mechanisms of Chlorinated Benzonitriles

Chlorinated benzonitriles are a class of halogenated organic compounds that raise ecotoxicological concerns due to their potential for persistence and toxicity in the environment. rivm.nlnih.gov Their impact is often assessed through their effects on various organisms and the underlying mechanisms of their toxicity. rivm.nl

A common mechanism of toxicity for many environmental contaminants is the induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. nih.govbiocompare.com ROS, such as superoxide (B77818) radicals (O₂•−) and hydroxyl radicals (•OH), are highly reactive molecules that can cause extensive damage to cellular components. nih.gov

Exposure to chlorinated organic compounds can lead to an overproduction of ROS, overwhelming the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase). researchgate.net This excess of ROS can lead to:

Lipid Peroxidation : ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that damages the membrane's integrity and produces cytotoxic byproducts like malondialdehyde (MDA). nih.govbiocompare.com

Protein Oxidation : Proteins can be oxidized, leading to altered structure and loss of function, which can disrupt enzymatic activity and cellular processes. biocompare.com

Nucleic Acid Damage : ROS can modify DNA and RNA, causing lesions that can be mutagenic. biocompare.com

Table 2: Cellular Targets of Oxidative Stress

| Cellular Component | Type of Damage | Consequence |

| Lipids | Peroxidation of polyunsaturated fatty acids | Loss of membrane integrity, generation of toxic byproducts |

| Proteins | Oxidation of amino acid residues, backbone cleavage | Altered enzyme activity, loss of function, protein aggregation |

| Nucleic Acids (DNA/RNA) | Base modifications (e.g., 8-oxodG), strand breaks | Mutations, genomic instability, interference with replication |

The genome's integrity is constantly threatened by DNA-damaging agents, including those generated by oxidative stress. researchgate.net Cells possess sophisticated DNA repair pathways—such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break Repair (DSBR)—to correct lesions and maintain genomic stability. kocw.or.krnih.gov

Base Excision Repair (BER) : Primarily repairs damage from oxidation and alkylation, targeting single damaged bases like 8-oxo-7,8-dihydroguanine (8-oxoG), a common product of oxidative DNA damage. researchgate.netukm.edu.my

Nucleotide Excision Repair (NER) : Removes bulky adducts and other lesions that distort the DNA helix. sigmaaldrich.com

Chemicals that induce oxidative stress can increase the burden of DNA damage. ukm.edu.my Furthermore, some toxic compounds may directly or indirectly interfere with the DNA repair machinery itself, impairing the cell's ability to correct DNA lesions. nih.gov This interference can enhance the mutagenic and carcinogenic potential of the compound, as unrepaired DNA damage can lead to permanent mutations during DNA replication. researchgate.net The genotoxicity of certain halogenated compounds is linked to their ability to cause DNA damage that, if not properly repaired, can lead to adverse long-term health effects. deswater.com

Comparative Biological Activity with Structurally Related Halogenated Organic Compounds

The biological activity of this compound can be better understood by comparing it with structurally related halogenated organic compounds (HOCs). nih.gov HOCs are a diverse group of chemicals characterized by the presence of one or more halogen atoms (e.g., chlorine, bromine, fluorine). nih.gov Their properties and biological effects are highly dependent on their specific structure, including the type, number, and position of the halogen substituents. nih.gov

For example, comparing this compound with its isomer, 2,3,4-Trichlorobenzonitrile , reveals how substituent positioning can influence activity. The electron-withdrawing effects of the chlorine atoms and the nitrile group are present in both, but their spatial arrangement can alter the molecule's interaction with enzyme active sites or cellular receptors, potentially leading to different inhibition specificities or potencies.

Metabolic Studies of this compound in Biological Systems

The biotransformation of this compound within biological systems is a critical area of study for understanding its potential interactions and effects. Metabolism, the set of life-sustaining chemical reactions in organisms, is broadly categorized into two phases. wou.edu Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govwikilectures.eu While comprehensive metabolic studies specifically on this compound are limited, research on structurally similar compounds, such as 1,2,4-trichlorobenzene (B33124), provides significant insights into its likely metabolic fate. nih.gov

The liver is the primary site of xenobiotic metabolism, although other tissues like the kidneys, lungs, and intestines also possess metabolic capabilities. nih.gov Enzymes of the cytochrome P450 (CYP) superfamily are key players in Phase I metabolism, catalyzing the oxidation of a wide array of foreign compounds. nih.govnih.gov Following Phase I transformation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, sulfation, and glutathione (B108866) conjugation, to form more polar and readily excretable products. nih.govwikilectures.eu

Detailed research on the metabolism of 1,2,4-trichlorobenzene in rats and rhesus monkeys has identified several key metabolites that suggest analogous pathways for this compound. nih.gov In these studies, the formation of trichlorophenol isomers and their conjugates, as well as mercapturic acid derivatives, points to specific biotransformation routes. nih.gov For instance, the metabolism of 1,2,4-trichlorobenzene in rats led to the identification of 2,3,5-trichlorophenol (B165520) and N-acetyl-S-(trichlorophenyl)-L-cysteine, indicating that hydroxylation and glutathione conjugation are significant metabolic pathways. nih.gov

Based on these findings, the metabolism of this compound is likely to proceed through two primary pathways:

Oxidative Pathway (Hydroxylation): The initial step is likely the cytochrome P450-mediated oxidation of the aromatic ring to form an unstable arene oxide intermediate. This intermediate can then rearrange to form various hydroxylated metabolites, primarily trichlorophenols. Given the substitution pattern of this compound, the formation of 2,3,5-trichlorophenol is a probable outcome. This trichlorophenol can then be further conjugated with glucuronic acid or sulfate (B86663) in Phase II reactions to enhance its elimination. nih.govnih.gov

Glutathione Conjugation Pathway: The aromatic ring of this compound can also be directly attacked by the nucleophilic thiol group of glutathione (GSH). This reaction, catalyzed by glutathione S-transferases (GSTs), would lead to the displacement of a chlorine atom and the formation of a glutathione conjugate. This conjugate is then typically processed through a series of enzymatic steps, ultimately leading to the formation of a mercapturic acid derivative (an N-acetylcysteine conjugate), which is then excreted in the urine. The identification of N-acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine as a metabolite of 1,2,4-trichlorobenzene strongly supports this pathway. nih.gov

The following table summarizes the key potential metabolites of this compound based on studies of structurally related compounds.

| Metabolite | Metabolic Pathway | Biological System (of related compound) | Reference |

| 2,3,5-Trichlorophenol | Oxidation (Hydroxylation) | Rat, Rhesus Monkey | nih.gov |

| N-acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine | Glutathione Conjugation | Rat | nih.gov |

| 2,3,5-Trichlorophenol glucuronide | Phase II Conjugation (Glucuronidation) | Rhesus Monkey | nih.gov |

| 2,3,5-Trichlorophenol sulfate | Phase II Conjugation (Sulfation) | General | nih.govwikilectures.eu |

Advanced Spectroscopic and Computational Analyses of 2,3,5 Trichlorobenzonitrile

Spectroscopic Characterization Techniques for 2,3,5-Trichlorobenzonitrile

Spectroscopic techniques are indispensable for the detailed structural and electronic characterization of this compound. These methods provide insights into the molecular framework, functional groups, and atomic connectivity, which are crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. researchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecule's connectivity and chemical environment can be constructed. researchgate.netweebly.com

In ¹H NMR spectroscopy of this compound, the chemical shifts and coupling patterns of the two aromatic protons provide definitive information about their positions on the benzene (B151609) ring. The distinct electronic environments created by the three chlorine atoms and the nitrile group result in unique resonance frequencies for each proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine and nitrile), allowing for the assignment of each carbon atom in the ring. The nitrile carbon also exhibits a characteristic chemical shift in the ¹³C NMR spectrum, typically observed in the range of 115–120 ppm, which helps confirm the presence of the -C≡N functional group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies based on specific proton environment | Doublet |

| ¹³C (Aromatic) | ~110–140 | Singlet |

| ¹³C (Nitrile) | ~115–120 | Singlet |

This table presents expected ranges for NMR data. Actual values may vary based on solvent and experimental conditions.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. weebly.com

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by measuring the vibrations of its chemical bonds. Each bond in the molecule absorbs infrared radiation at a characteristic frequency, creating a unique "vibrational fingerprint."

A prominent feature in the IR spectrum of this compound is the sharp and intense absorption band corresponding to the stretching vibration of the nitrile (C≡N) group. This peak typically appears around 2220-2240 cm⁻¹. The presence of this band is a strong indicator of the benzonitrile (B105546) structure.

Other important vibrational modes include:

C-Cl stretching: These absorptions are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of this compound. researchgate.netresearchgate.net Comparing the experimental IR spectrum with the calculated spectrum aids in the precise assignment of the observed vibrational bands. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220-2240 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-Cl | Stretch | 600-800 |

This table provides typical ranges for IR absorptions. The exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound with high precision. msu.edu In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu

The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, which aids in confirming the number of chlorine atoms in the molecule.

Electron impact (EI) ionization is a common method that can cause the molecular ion to break apart into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. libretexts.orguni-saarland.de For this compound, common fragmentation pathways may involve the loss of chlorine atoms or the nitrile group. Tandem mass spectrometry (MS/MS) can be employed to further analyze these fragment ions, offering deeper structural insights. lcms.cznih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [C₇H₂³⁵Cl₃N]⁺ | Molecular ion with ³⁵Cl isotopes | 204.9 |

| [C₇H₂³⁵Cl₂³⁷ClN]⁺ | Molecular ion with one ³⁷Cl isotope | 206.9 |

| [C₇H₂³⁵Cl³⁷Cl₂N]⁺ | Molecular ion with two ³⁷Cl isotopes | 208.9 |

| [C₇H₂³⁷Cl₃N]⁺ | Molecular ion with three ³⁷Cl isotopes | 210.9 |

The expected m/z values are based on the most abundant isotopes. The relative intensities of the isotopic peaks are determined by the natural abundance of the isotopes.

Chromatographic and Separation Methodologies for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. omicsonline.org

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. etamu.edu The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. etamu.edu The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions. etamu.edu

After separation in the GC, the compound enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification. nist.gov GC-MS is widely used for:

Purity Assessment: Detecting and quantifying impurities in a sample of this compound. omicsonline.org

Metabolite Identification: Identifying the breakdown products of this compound in biological or environmental samples.

The total ion chromatogram (TIC) from a GC-MS analysis displays the total ion intensity as a function of time, with each peak representing a separated compound. nist.gov The mass spectrum of each peak can then be compared to spectral libraries for identification. nist.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comresearchgate.net It is particularly useful for compounds that are not sufficiently volatile for GC analysis. biomedpharmajournal.org

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a non-polar compound like this compound, reversed-phase HPLC is often employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol).

HPLC is a cornerstone for the quantitative analysis of this compound. biomedpharmajournal.orgnih.gov By using a suitable detector, such as a UV-Vis detector, the concentration of the compound can be accurately determined by comparing its peak area to that of a known standard. nih.gov HPLC methods are crucial for quality control in manufacturing and for monitoring the compound's concentration in various matrices. biomedpharmajournal.orgnih.gov The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column type to achieve the desired separation and sensitivity. annlabmed.org

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, offering deep insights into the structural, electronic, and reactive properties of molecules. For a compound like this compound, these theoretical approaches are invaluable for elucidating characteristics that can be challenging to determine experimentally. They allow for the prediction of molecular geometries, vibrational frequencies, electronic properties, and intermolecular behaviors, thereby complementing and guiding experimental studies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the geometric and electronic properties of organic compounds like this compound. By calculating the electron density, DFT can be used to determine the molecule's optimized geometry, vibrational frequencies, and a range of electronic descriptors that are crucial for predicting its reactivity.

Molecular Geometry and Vibrational Analysis

DFT calculations, often using hybrid functionals like B3LYP, can accurately predict the bond lengths, bond angles, and dihedral angles of this compound. For substituted benzonitriles, the benzene ring is often slightly distorted from a perfect hexagon due to the electronic and steric effects of the substituents. nih.gov In the case of this compound, the three chlorine atoms and the nitrile group influence the planarity and symmetry of the benzene ring.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Chemical Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

This table outlines the key reactivity descriptors that can be derived from DFT calculations of HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the chlorine atoms, with positive potential associated with the hydrogen atoms on the aromatic ring.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. valencelabs.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including their conformational changes and intermolecular interactions. valencelabs.com

For this compound, MD simulations can be employed to understand how the molecule interacts with its environment, such as in a solvent or within a biological system. These simulations can reveal information about:

Solvation Structure: How solvent molecules arrange themselves around a this compound molecule.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents or biomolecules).

Aggregation Behavior: Whether this compound molecules tend to self-associate in a particular solvent and the preferred orientation of these aggregates.

The general workflow for an MD simulation involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule(s) of interest in a simulation box (often with solvent molecules), and then running the simulation for a specified amount of time at a given temperature and pressure. wustl.edu The resulting trajectory provides a wealth of information that can be analyzed to understand the system's behavior at the molecular level.

While specific MD studies on this compound are not readily found in the literature, the methodology is well-established and could be applied to investigate its interactions with various media, which is particularly relevant for understanding its environmental fate and biological activity.

Methodological Considerations in Analytical and Computational Research on this compound

Both analytical and computational research on this compound come with their own sets of methodological considerations that are crucial for obtaining accurate and reliable results.

Analytical Challenges

The analysis of chlorinated aromatic compounds like this compound can present several challenges:

Sample Preparation: Extracting and concentrating the analyte from complex matrices (e.g., soil, water, biological tissues) can be difficult and may lead to losses of the analyte or the introduction of interfering substances. researchgate.net

Chromatographic Separation: Achieving good separation from isomers and other structurally related compounds can be challenging. The choice of chromatographic column and mobile phase is critical.

Detection: While techniques like gas chromatography-mass spectrometry (GC-MS) are powerful, issues such as matrix effects can suppress or enhance the signal, affecting quantification. pops.int

Standard Availability: The availability of high-purity analytical standards is essential for accurate quantification. For some chlorinated compounds, obtaining reliable standards can be a challenge. nih.gov

Secondary Reactions: In some analytical techniques, such as pyrolysis-GC-MS, the high temperatures can induce secondary reactions, leading to the formation of artifacts that may complicate the interpretation of the results. unibo.it

A recent study on the analysis of chlorothalonil (B1668833), a related fungicide, in serum highlighted the challenges of analyte stability and interaction with matrix components, which could also be relevant for this compound. nih.gov

Computational Considerations

Computational studies also require careful methodological choices to ensure the validity of the results:

Choice of DFT Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. irjweb.com Different functionals may perform better for specific properties (e.g., geometry, electronic energies). It is often necessary to benchmark different methods against experimental data or higher-level calculations.

Scaling of Vibrational Frequencies: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

Solvent Effects: Calculations performed in the gas phase may not accurately represent the behavior of a molecule in solution. Implicit or explicit solvent models can be incorporated into DFT and MD simulations to account for the influence of the solvent.

Force Field Selection in MD: The choice of force field in MD simulations is critical as it determines the accuracy of the calculated interactions. The force field must be well-parameterized for the specific types of atoms and molecules in the system.

Simulation Time and System Size: MD simulations need to be run for a sufficient length of time to allow the system to equilibrate and to sample the relevant conformational space. The size of the simulation box must also be large enough to avoid artifacts from periodic boundary conditions. wustl.edu

By carefully considering these methodological aspects, researchers can obtain high-quality data that provides a deeper understanding of the chemical and physical properties of this compound.

Emerging Research Applications of 2,3,5 Trichlorobenzonitrile

2,3,5-Trichlorobenzonitrile as a Synthetic Intermediate in Organic Synthesis

This compound (TCBN) is a chlorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of organic molecules. Its structure, featuring a benzene (B151609) ring substituted with three chlorine atoms and a nitrile group, provides multiple reactive sites for chemical modifications. The electron-withdrawing nature of the chlorine atoms and the nitrile group enhances the reactivity of the benzene ring towards nucleophilic substitution. Furthermore, the nitrile group itself can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

Pharmaceutical and Agrochemical Lead Compound Development

The structural framework of this compound is a valuable scaffold for the development of new pharmaceutical and agrochemical agents. It is utilized as a key intermediate in the synthesis of compounds with potential therapeutic or pesticidal activities.

In the realm of agrochemicals, certain substituted benzonitriles have demonstrated significant phytotoxic properties. cambridge.org Notably, this compound has been identified as being as active as, or even more active than, the commercial herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil). cambridge.org This highlights its potential as a lead compound for the development of new herbicides. The herbicidal activity of such compounds is often attributed to the inhibition of photosystem II in plants, which disrupts the electron transport chain and ultimately leads to the plant's demise.

While specific pharmaceutical applications of this compound are less explicitly detailed in the provided search results, the general role of trichlorobenzonitrile isomers as intermediates in drug development is acknowledged. cymitquimica.com For instance, the related compound 2,3,4-trichlorobenzonitrile (B31827) is an intermediate in the synthesis of Anagrelide-related compounds. lookchem.com The biological activity of such molecules is often linked to their ability to inhibit specific enzymes by binding to their active sites.

Fine Chemical Synthesis and Diversification

Beyond its direct application in lead compound discovery, this compound is a versatile intermediate for the synthesis of a broad range of fine chemicals. Its utility stems from the reactivity of both the aromatic ring and the nitrile functional group.

The chlorine atoms on the benzene ring can be replaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This opens up pathways to a diverse array of substituted benzonitrile (B105546) derivatives. The nitrile group can be reduced to form a primary amine (a benzylamine (B48309) derivative) or hydrolyzed to yield a carboxylic acid (a benzoic acid derivative). These transformations provide access to different classes of organic compounds with wide-ranging applications. For instance, early research demonstrated the conversion of a trichlorobenzonitrile to the corresponding trichlorobenzoic acid. rsc.org

The synthesis of this compound itself can be achieved through methods like the Sandmeyer reaction, starting from 2,3,5-trichloroaniline. This classic reaction involves the diazotization of the aniline (B41778) followed by reaction with a cyanide source, typically copper(I) cyanide.

Potential Applications of this compound in Materials Science

The unique chemical structure of this compound also suggests its potential for use in the field of materials science, particularly in the modification of polymers and the creation of advanced functional materials.

Modification of Polymer Properties

While specific studies detailing the use of this compound for polymer modification were not found in the search results, the general concept of using halogenated aromatic compounds as additives or monomers in polymer synthesis is well-established. For instance, related chlorinated compounds are used as polymer additives. ambeed.com The introduction of chlorine atoms into a polymer backbone can enhance properties such as flame retardancy and thermal stability. The nitrile group could also potentially be utilized for cross-linking or further functionalization of the polymer matrix.

Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise design of molecular components. While direct applications of this compound in this area are not explicitly detailed, research into related compounds provides some insight. For example, studies on other trichlorobenzonitrile isomers mention their use in developing new materials. The electronic properties of such molecules, influenced by the chlorine and nitrile substituents, can be of interest for applications in electronics or optics. Computational methods like Density Functional Theory (DFT) can be used to predict properties relevant to materials science, such as electrostatic potential maps and frontier molecular orbitals, which can indicate potential for charge-transfer behavior in supramolecular systems. The journal Advanced Functional Materials publishes research on a wide range of materials with engineered properties, including those for electronics and energy applications. nanogune.euvistagraphics.net

Challenges and Future Directions in 2,3,5 Trichlorobenzonitrile Research

Elucidating Underexplored Environmental Pathways and Long-Term Impacts

A primary challenge in the environmental assessment of 2,3,5-Trichlorobenzonitrile is the incomplete understanding of its fate and transport in various environmental compartments. cdc.gov The processes governing its movement and transformation in soil, water, and air are complex and influenced by a multitude of site-specific factors such as climate and topography. cdc.gov While it is known that chlorinated aromatic compounds can be subject to slow biodegradation, the specific pathways and the resulting metabolites of this compound are not well-defined. cdc.gov

The long-term ecological impacts of continuous or low-level exposure to this compound and its degradation products remain largely unexplored. Organohalides, as a class, are known for their potential for bioaccumulation and biomagnification within food webs, which can lead to adverse effects on ecosystems. researchgate.net There is a pressing need for long-term studies to assess the potential for this compound to persist in the environment and to understand its chronic effects on various organisms.

Key research questions that need to be addressed include:

What are the primary degradation pathways of this compound in different environmental matrices (e.g., aerobic and anaerobic conditions)?

What are the identities and toxicities of its intermediate and final degradation products?

To what extent does this compound and its metabolites bioaccumulate in aquatic and terrestrial organisms?

What are the long-term consequences of exposure on microbial communities and ecosystem functions?

Designing Greener Synthetic Routes and Sustainable Production Methods

The conventional synthesis of chlorinated aromatic compounds often involves the use of hazardous reagents and generates significant amounts of waste, raising environmental concerns. jeeadv.ac.in A major challenge is the development of greener and more sustainable methods for the production of this compound. This involves exploring alternative reaction pathways that minimize the use of toxic solvents and reagents, reduce energy consumption, and maximize atom economy.

Future research in this area should focus on:

Catalytic Methods: Investigating novel catalysts that can facilitate the chlorination of benzonitrile (B105546) with high selectivity and efficiency under milder reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and enable easier scale-up of the synthesis.

Bio-inspired Synthesis: Exploring enzymatic or microbial processes for the synthesis of chlorinated aromatics, mimicking natural halogenation pathways.

Renewable Feedstocks: Investigating the possibility of producing benzonitrile and its chlorinated derivatives from renewable biomass sources rather than petroleum-based feedstocks.

The development of such sustainable methods is not only crucial for reducing the environmental footprint of this compound production but also for ensuring its long-term viability as a chemical intermediate.

Comprehensive Characterization of Biological Targets and Mechanisms of Action

A significant knowledge gap exists regarding the specific biological targets and the precise mechanisms through which this compound exerts its biological effects. While studies on related chlorinated compounds provide some insights, a detailed understanding at the molecular level is lacking. Identifying the specific proteins, enzymes, or cellular pathways that interact with this compound is essential for accurately assessing its potential risks to human health and the environment.

Future research efforts should be directed towards:

Target Identification: Employing modern techniques such as proteomics, metabolomics, and chemical biology approaches to identify the primary molecular targets of this compound.

Mechanism of Action Studies: Investigating the downstream cellular and physiological effects following interaction with its biological targets. This includes studying its impact on signal transduction pathways, gene expression, and metabolic processes.

Comparative Toxicology: Comparing the toxicological profiles of this compound with other chlorinated benzonitriles and related compounds to understand structure-activity relationships.

A thorough characterization of its biological interactions will provide a solid foundation for risk assessment and the development of strategies to mitigate any potential adverse effects.

Expanding the Scope of Synthetic Applications for this compound

While this compound is recognized as a useful synthetic intermediate, its full potential in organic synthesis remains to be unlocked. The unique substitution pattern of chlorine atoms and the presence of the nitrile group offer opportunities for a wide range of chemical transformations. Expanding its applications requires a deeper exploration of its reactivity and the development of novel synthetic methodologies.

Areas for future exploration include:

Functional Group Transformations: Developing new methods for the selective transformation of the nitrile and chloro groups into other valuable functional groups.

Cross-Coupling Reactions: Utilizing this compound as a building block in various cross-coupling reactions to construct complex molecular architectures.

Synthesis of Novel Materials: Investigating its use as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, or other advanced materials with unique properties.

Medicinal Chemistry: Exploring its potential as a scaffold for the design and synthesis of new pharmacologically active compounds.

By expanding the synthetic utility of this compound, researchers can create new avenues for the development of valuable products and technologies.

Integration of Advanced Data Science and Artificial Intelligence in Compound Research

The fields of data science and artificial intelligence (AI) offer powerful tools to accelerate research on this compound and other chemical compounds. By leveraging computational approaches, researchers can gain deeper insights into its properties, behavior, and potential applications.

Key opportunities for the integration of data science and AI include:

Predictive Modeling: Developing machine learning models to predict the environmental fate, transport, and toxicity of this compound based on its chemical structure and properties.

Retrosynthetic Analysis: Using AI-powered tools to design novel and more efficient synthetic routes for its production.

Virtual Screening: Employing computational methods to screen large libraries of virtual compounds derived from this compound for potential biological activity.

Data Mining and Analysis: Utilizing data mining techniques to extract valuable information from existing scientific literature and databases to identify new research directions and collaborations.

The integration of these advanced computational tools has the potential to revolutionize the way research on this compound is conducted, leading to faster discoveries and a more comprehensive understanding of this important chemical compound.

Q & A

Basic: What are the common synthetic routes for 2,3,5-Trichlorobenzonitrile, and how can intermediates be characterized?